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molecular formula C12H16BrNO B8485810 N-[4-(2-Bromoethyl)-2,5-dimethylphenyl]acetamide CAS No. 828252-10-4

N-[4-(2-Bromoethyl)-2,5-dimethylphenyl]acetamide

Cat. No. B8485810
M. Wt: 270.17 g/mol
InChI Key: CEUXWWKQQBOPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037909B2

Procedure details

Triethylsilane 60 mL (375 mmol) was added to trifluoroacetic acid 360 mL and stirred until a homogenous mixture was obtained (15 minutes). This mixture was then added to solid N-[4-(2-bromo-acetyl)-2,5-dimethyl-phenyl]-acetamide 28.88 g (101.64 mmol) in an ice-cooled flask. The flask was capped with a Dryerite-filled tube (as a gas outlet) and the mixture was stirred on ice bath for 1 hour, then at room temperature for 1 day. The reaction mixture was evaporated and the obtained thick residue was suspended in hexane (0.3 L). Water (100 mL) was added and the mixture was stirred and occasionally shaken for about 1 hour. The formed precipitate was collected by filtration, washed repeatedly with plenty of hexane and water, compressed on the frit, dried by air suction, then on high vacuum.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
N-[4-(2-bromo-acetyl)-2,5-dimethyl-phenyl]-acetamide
Quantity
28.88 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[Br:8][CH2:9][C:10]([C:12]1[C:17]([CH3:18])=[CH:16][C:15]([NH:19][C:20](=[O:22])[CH3:21])=[C:14]([CH3:23])[CH:13]=1)=O>FC(F)(F)C(O)=O>[Br:8][CH2:9][CH2:10][C:12]1[C:17]([CH3:18])=[CH:16][C:15]([NH:19][C:20](=[O:22])[CH3:21])=[C:14]([CH3:23])[CH:13]=1

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
360 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
N-[4-(2-bromo-acetyl)-2,5-dimethyl-phenyl]-acetamide
Quantity
28.88 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C=C1C)NC(C)=O)C
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred until a homogenous mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained (15 minutes)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled flask
CUSTOM
Type
CUSTOM
Details
The flask was capped with a Dryerite-filled tube (as a gas outlet)
STIRRING
Type
STIRRING
Details
the mixture was stirred on ice bath for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
Water (100 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred
STIRRING
Type
STIRRING
Details
occasionally shaken for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
WASH
Type
WASH
Details
washed repeatedly with plenty of hexane and water
CUSTOM
Type
CUSTOM
Details
dried by air suction

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
Smiles
BrCCC1=CC(=C(C=C1C)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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